molecular formula C8H15N B3097695 4-(Prop-2-en-1-yl)piperidine CAS No. 1314969-85-1

4-(Prop-2-en-1-yl)piperidine

Cat. No.: B3097695
CAS No.: 1314969-85-1
M. Wt: 125.21 g/mol
InChI Key: VHEJLNYZSZWLBB-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yl)piperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the field of organic chemistry due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science . The compound this compound is characterized by the presence of a prop-2-en-1-yl group attached to the piperidine ring, which imparts unique chemical properties and reactivity.

Mechanism of Action

Target of Action

4-(Prop-2-en-1-yl)piperidine, a derivative of piperidine, has been found to exhibit significant anticancer potential . The primary targets of this compound are cancer cells, specifically those involved in breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These interactions result in changes that inhibit cell migration and help in cell cycle arrest, thereby reducing the survivability of cancer cells .

Biochemical Pathways

The affected biochemical pathways include the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . The downstream effects of these pathways include the release of ROS, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulation of Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell migration, cell cycle arrest, and a decrease in the survivability of cancer cells . Additionally, it can perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-2-en-1-yl)piperidine can be achieved through various methods. One common approach involves the reaction of piperidine with prop-2-en-1-yl halides under basic conditions. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in piperidine attacks the electrophilic carbon in the prop-2-en-1-yl halide, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-(Prop-2-en-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce saturated piperidine derivatives .

Comparison with Similar Compounds

Uniqueness: 4-(Prop-2-en-1-yl)piperidine is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity. This group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-prop-2-enylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-3-8-4-6-9-7-5-8/h2,8-9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEJLNYZSZWLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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